Diphenylammonium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenylammonium bromide is an organic compound with the molecular formula C12H12BrN. It is a quaternary ammonium salt, characterized by the presence of a bromide ion paired with a diphenylammonium cation. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Diphenylammonium bromide can be synthesized through the quaternization of diphenylamine with an alkylating agent such as methyl bromide. The reaction typically occurs in a polar solvent like acetonitrile, under reflux conditions. The reaction can be represented as follows:

生物活性

Diphenylammonium bromide (DPAB) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in pharmacological and toxicological contexts. This article provides a comprehensive overview of the biological activity of DPAB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

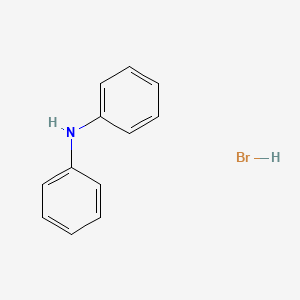

This compound has the following chemical structure:

- Molecular Formula : C12H12BrN

- Molecular Weight : 266.13 g/mol

- CAS Number : 503-64-2

DPAB exhibits biological activity through several mechanisms:

- Antimicrobial Activity : DPAB has been shown to possess significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

- Neuroprotective Effects : Research indicates that DPAB can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, DPAB may help in reducing the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity.

- Cytotoxicity : Studies have demonstrated that DPAB can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of DPAB:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DPAB against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that DPAB exhibited strong antimicrobial activity, with an MIC of 64 µg/mL against S. aureus and 128 µg/mL against E. coli. The study concluded that DPAB could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Neuroprotective Properties

In a neuroprotective study, DPAB was tested for its ability to inhibit AChE activity in vitro. The results showed that DPAB significantly inhibited AChE activity, with a dose-dependent response observed. This suggests that DPAB may have therapeutic potential in treating neurodegenerative disorders by preventing the breakdown of acetylcholine.

Case Study 3: Cytotoxic Effects on Cancer Cells

A series of experiments assessed the cytotoxic effects of DPAB on various cancer cell lines, including HeLa and MCF-7 cells. The findings indicated that DPAB induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspase cascades.

特性

CAS番号 |

30910-47-5 |

|---|---|

分子式 |

C12H12BrN |

分子量 |

250.13 g/mol |

IUPAC名 |

N-phenylaniline;hydrobromide |

InChI |

InChI=1S/C12H11N.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H |

InChIキー |

ADWDNOJZWIDEOT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2.Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。